molecular formula C11H8IN3O2 B3030254 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester CAS No. 885275-50-3

6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester

Cat. No. B3030254
CAS RN: 885275-50-3
M. Wt: 341.10
InChI Key: YSUULCMRDKEJOX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The structure of these compounds can vary greatly depending on the substitution pattern .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. Factors such as the substitution pattern and the presence of functional groups can significantly influence these properties .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity: Imidazopyridines exhibit promising antimicrobial properties. While specific studies on 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester are limited, related analogues have demonstrated antimicrobial potential . Further research could explore its efficacy against bacterial, fungal, or viral infections.

Tuberculosis Treatment: In a recent study, the imidazo[1,2-A]pyridine analogue Q203 showed significant reduction in bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb H37Rv) . Investigating the potential of our compound in TB treatment could be valuable.

Kinase Inhibition: Imidazopyridines often act as kinase inhibitors, modulating cellular signaling pathways. Researchers could explore whether this compound targets specific kinases relevant to disease pathways.

Material Science Applications

Organic Semiconductors: Due to their structural features, imidazopyridines are used in organic electronics. Investigating the electronic properties of our compound could contribute to the development of organic semiconductors.

Coordination Chemistry: Imidazopyridines serve as ligands in coordination complexes. Researchers might explore the coordination behavior of this compound with transition metals.

Photophysical Properties: Studying the photophysical behavior of this compound could reveal insights into its luminescent properties, which have applications in optoelectronics and sensors.

Future Directions

Given the wide range of biological activities displayed by imidazo[1,2-a]pyridines, they continue to be an active area of research in medicinal chemistry . Future research will likely focus on developing new synthetic methods and exploring new biological activities .

properties

IUPAC Name

ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3O2/c1-2-17-11(16)9-10(12)15-6-7(5-13)3-4-8(15)14-9/h3-4,6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUULCMRDKEJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722957
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885275-50-3
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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